A Comprehensive Technical Guide to 6-Methoxypyridine-2-carboxylic acid (CAS: 26893-73-2) for Advanced Research and Development
A Comprehensive Technical Guide to 6-Methoxypyridine-2-carboxylic acid (CAS: 26893-73-2) for Advanced Research and Development
This document provides an in-depth technical overview of 6-Methoxypyridine-2-carboxylic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. Its unique structural features make it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, purification, characterization, and application, grounded in established scientific principles.
Core Compound Identification and Physicochemical Properties
Unambiguous identification is the cornerstone of reproducible science. 6-Methoxypyridine-2-carboxylic acid, also known by its synonym 6-Methoxypicolinic acid, is a substituted pyridine derivative with significant utility in organic synthesis.[1][2][3] Its properties are summarized below, providing the foundational data required for experimental design.
| Identifier | Value | Source(s) |
| CAS Number | 26893-73-2 | [1][4][5] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| IUPAC Name | 6-methoxypyridine-2-carboxylic acid | [1][3] |
| Melting Point | 130-134 °C (Varies by purity) | [3] |
| Boiling Point | ~300.8 °C (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water | [2][3][4] |
| pKa | ~3.52 (Predicted) | [2] |
| SMILES | COC1=CC=CC(=N1)C(=O)O | [1][3] |
| InChI Key | KSWBODXXZITTPO-UHFFFAOYSA-N | [1] |
Validated Synthesis Protocol: Methylation of 6-Hydroxypyridine-2-carboxylic Acid
The synthesis of 6-Methoxypyridine-2-carboxylic acid is commonly achieved via the methylation of its hydroxylated precursor. The following protocol is based on a well-established nucleophilic substitution reaction, providing a reliable pathway to the target compound.[4]
Principle of the Synthesis
The core of this synthesis is the O-methylation of 6-hydroxypyridine-2-carboxylic acid. The phenolic proton of the starting material is acidic, but the carboxyl proton is more so. To achieve selective O-methylation, a base is used that facilitates the formation of the carboxylate and potentially the phenoxide. Silver oxide (Ag₂O) serves as a mild base and promoter, reacting with the acidic protons. The subsequent introduction of an electrophilic methyl source, iodomethane (CH₃I), results in a nucleophilic attack from the oxygen atom to form the methyl ether. The initial product is often the methyl ester, which is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-Methoxypyridine-2-carboxylic acid.
Step-by-Step Methodology
Reagents & Equipment:
-
6-hydroxypyridine-2-carboxylic acid
-
Silver (I) oxide (Ag₂O)
-
Iodomethane (CH₃I)
-
Toluene, Tetrahydrofuran (THF), Methanol (MeOH), Chloroform (CHCl₃)
-
5N Sodium Hydroxide (NaOH), 5N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, Celite)
-
Rotary evaporator
Protocol:
-
Reaction Setup (Methylation): To a solution of 6-hydroxypyridine-2-carboxylic acid (e.g., 10.0 mmol) in toluene (35 mL) in a round-bottom flask, add silver oxide (10.5 mmol).[4]
-
Activation: Stir the mixture vigorously for 30 minutes at room temperature. The silver oxide acts to deprotonate the starting material.
-
Methylation: Add iodomethane (21.0 mmol) to the suspension.[4] Heat the reaction mixture to reflux and maintain overnight with continuous stirring.
-
Work-up (Ester Isolation): After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filter cake with additional toluene. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 6-methoxypyridine-2-carboxylate, typically as a yellow solid.[4]
-
Reaction Setup (Saponification): Dissolve the crude solid in tetrahydrofuran (50 mL). In a separate beaker, prepare a mixture of 5N NaOH (20 mL) and water (5 mL). Add the THF solution to the basic solution.[4]
-
Hydrolysis: Stir the biphasic mixture for 1 hour at room temperature. The ester is hydrolyzed to the sodium salt of the carboxylic acid.
-
Acidification & Isolation: Carefully acidify the reaction mixture to approximately pH 3 using 5N HCl. This will precipitate the carboxylic acid. Concentrate the mixture to dryness.[4]
-
Final Extraction: Add a 20% MeOH/CHCl₃ solvent mixture to the resulting solid and sonicate for 20 minutes to dissolve the product. Filter the mixture to remove inorganic salts. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate to yield 6-methoxypyridine-2-carboxylic acid as a white solid.[4]
Purification and Characterization Workflow
Post-synthesis, a rigorous purification and characterization sequence is mandatory to ensure the compound meets the purity requirements for downstream applications, especially in drug development.
Principle of Purification & Characterization
Purification aims to remove unreacted starting materials, reagents (e.g., residual iodomethane), and side-products. For a solid carboxylic acid like this, recrystallization is a highly effective method.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Characterization validates the molecular structure and assesses purity. ¹H NMR confirms the proton environment, and Mass Spectrometry (MS) confirms the molecular weight.
Purification and Analysis Workflow Diagram
Caption: Standard workflow for the purification and characterization of the title compound.
Detailed Methodologies
A. Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a suitable solvent or solvent system (e.g., toluene/petroleum ether, or aqueous alcohol) in small portions while heating the mixture until the solid just dissolves.[6]
-
Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
B. Characterization Techniques
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons on the pyridine ring, the methoxy group protons (-OCH₃), and the acidic proton of the carboxylic acid.
-
Mass Spectrometry (MS): Analyze a sample using a technique like electrospray ionization (ESI). In negative ion mode, the analysis should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 152.[4]
Applications in Drug Discovery and Development
6-Methoxypyridine-2-carboxylic acid is not typically a final drug product but rather a crucial structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[7][8]
Role as a Versatile Building Block
The molecule possesses three key functional handles that can be independently addressed:
-
The Carboxylic Acid: Readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[9]
-
The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall electronic properties and solubility.
-
The Methoxy Group: This group can be a key pharmacophoric element or can be demethylated to reveal a hydroxyl group for further functionalization.
This versatility makes it an important raw material for pharmaceuticals, agrochemicals, and dyestuffs.[3] Its derivatives are explored for a variety of therapeutic targets. For instance, related pyridine carboxylic acids have been used to create metal complexes investigated as α-glucosidase inhibitors for diabetes management.[10]
Conceptual Drug Development Pathway
Caption: Role of the title compound as a starting block in a typical drug discovery pipeline.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazards: The compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Recommended storage temperature is between 2-8°C.[2] The material is noted to be air-sensitive.[3]
References
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6-METHOXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 26893-73-2. ChemWhat. [Link]
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6-methoxycarbonyl-pyridine-2-carboxylic acid - 7170-36-7. ChemSynthesis. [Link]
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Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. Journal of Organic Chemistry. [Link]
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General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. PubMed. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
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